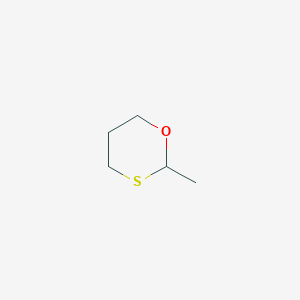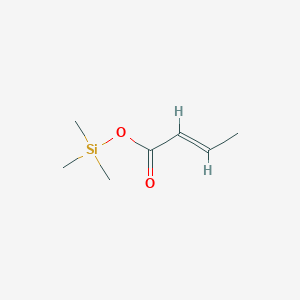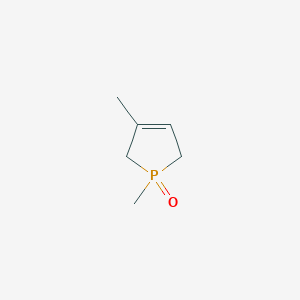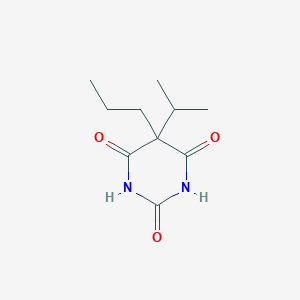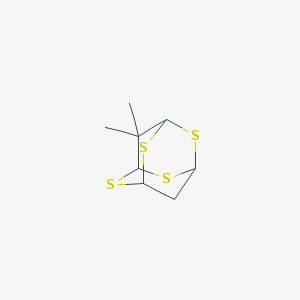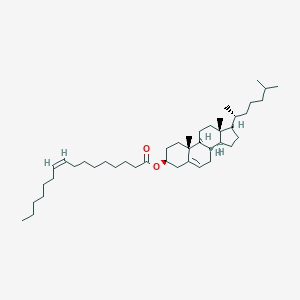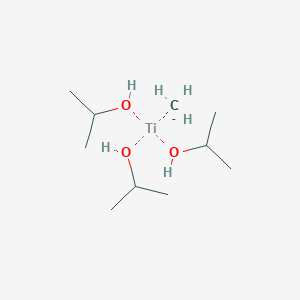
Titanium, methyltripropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, methyltripropoxy- is a compound with the formula C10H24O3Ti and a molecular weight of 240.163 . It is a derivative of titanium, which is the second most abundant transition metal and is already a key player in important industrial processes .
Molecular Structure Analysis
The molecular structure of titanium-based compounds can be complex. For example, the molecular structure of [Ti2(μ-O)(μ-L1)2(OiPr)4] was determined by single-crystal X-ray diffraction . The titanium atoms have distorted octahedral geometries that share an apex through a bridging oxygen .
Chemical Reactions Analysis
Titanium-based compounds can participate in a variety of chemical reactions. Titanium offers new approaches and alternative pathways/mechanisms that are complementary to late transition metal-based catalysis . This includes redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation .
Physical And Chemical Properties Analysis
Titanium and its alloys have excellent mechanical properties, corrosion resistance, and biocompatibility . The effects of different chemical solutions on the surface morphology, topography, chemical state, and wettability of commercially pure titanium grade 2 have been thoroughly investigated .
Wissenschaftliche Forschungsanwendungen
Aerospace Industry
Titanium and its alloys are widely used in the aerospace industry due to their high strength-to-weight ratios and corrosion resistance . The development of Ti-6Al-4V, one of its most popular alloys, occurred successfully in the 1940s . With a density approximately 60% lower than that of steel and superalloys, titanium exhibits remarkable lightweight properties .
Medical Implants
Titanium is renowned for its biocompatibility, making it an ideal material for medical implants . Its alloys have found widespread applications in the medical field .
Automotive Engineering
In the automotive industry, titanium and its alloys are used due to their exceptional properties such as high fracture toughness, high-temperature strength, and an impressive strength-to-weight ratio . Titanium alloys, despite being 45% lighter than standard low-carbon steels, surpass them in strength .
Chemical Processing
Titanium is a versatile and robust metal, and it has been a cornerstone in various industries, including chemical processing, for over two centuries since its discovery .
Offshore and Marine Engineering
The remarkable resistance to corrosion of titanium and its alloys make them ideal for applications in offshore and marine engineering .
Power Generation
In the power generation industry, titanium and its alloys are used due to their high-temperature strength and corrosion resistance .
Architecture
In architecture, titanium is used due to its exceptional properties and aesthetic appeal .
Consumer Goods
Titanium and its alloys have found applications in the production of consumer goods due to their strength and lightweight properties .
Wirkmechanismus
Target of Action
Titanium, methyltripropoxy- is a compound that is used in various applications, including as a sputtering target in the production of semiconductors . The primary targets of this compound are the materials it is applied to, such as silicon wafers in semiconductor manufacturing .
Mode of Action
It is known that it interacts with its targets through physical adsorption or chemical binding .
Biochemical Pathways
Research has suggested that titanium compounds can have biological activity, potentially affecting various biochemical processes
Result of Action
The results of the action of Titanium, methyltripropoxy- depend on its application. In the context of semiconductor manufacturing, the compound contributes to the creation of high-quality semiconductor devices .
Action Environment
The action of Titanium, methyltripropoxy- can be influenced by various environmental factors. For instance, in the context of semiconductor manufacturing, the quality of the resulting semiconductor devices can be affected by factors such as the temperature and pressure of the sputtering process . Additionally, the physiological environment can influence the interaction of titanium-based implant materials with the body .
Safety and Hazards
Titanium and its compounds, including dusts, fines, and powders, can present safety hazards. Dusts, fines, and powders of titanium present extreme hazards; Static electric charges can ignite some dusts and powders of titanium . Therefore, proper handling and storage of titanium fines and sponge are crucial for safety .
Zukünftige Richtungen
The future of titanium and its compounds is promising. Titanium and its alloys are being explored for various applications, including in the biomedical field . Advanced manufacturing technologies, such as powder-based additive manufacturing, electron beam melting, and laser melting deposition, are being used to create titanium alloys . Furthermore, the role of titania nanotubes in regenerative medicine and nanomedicine applications is being investigated .
Eigenschaften
IUPAC Name |
carbanide;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPAZNBFFURKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27O3Ti- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64516-16-1 |
Source


|
| Record name | Titanium, methyltripropoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064516161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

